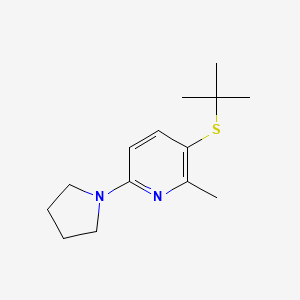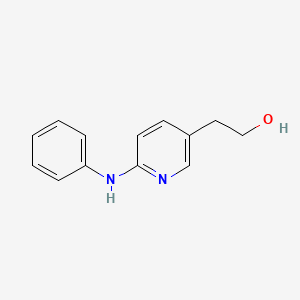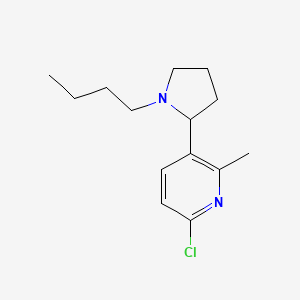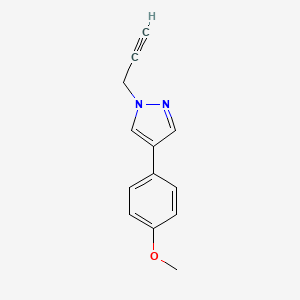
4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Addition of the propynyl group: The final step is the alkylation of the pyrazole nitrogen with a propargyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The methoxy group or the propynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce pyrazole amines.
科学研究应用
4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and propynyl groups can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-Phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole: Lacks the methoxy group, which may affect its reactivity and binding properties.
4-(4-Methylphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole: Contains a methyl group instead of a methoxy group, leading to different chemical and biological properties.
4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole:
Uniqueness
4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is unique due to the presence of both the methoxyphenyl and propynyl groups, which confer distinct chemical properties and potential applications. The methoxy group can enhance solubility and reactivity, while the propynyl group can facilitate further functionalization and binding interactions.
属性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-1-prop-2-ynylpyrazole |
InChI |
InChI=1S/C13H12N2O/c1-3-8-15-10-12(9-14-15)11-4-6-13(16-2)7-5-11/h1,4-7,9-10H,8H2,2H3 |
InChI 键 |
ODXRSJIAJFDZKA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2)CC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800265.png)


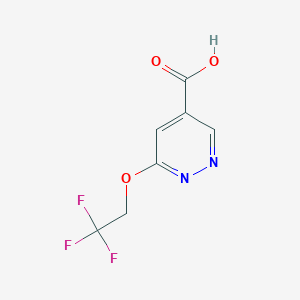
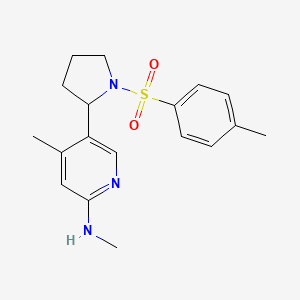
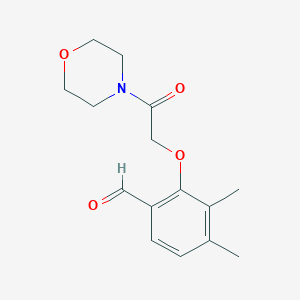
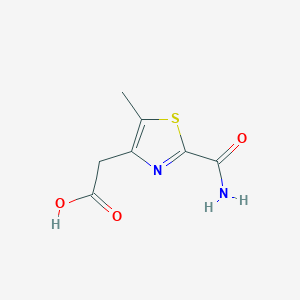
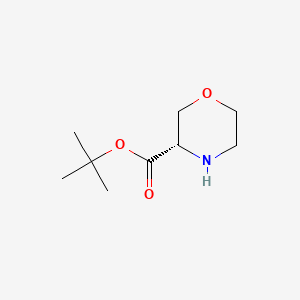
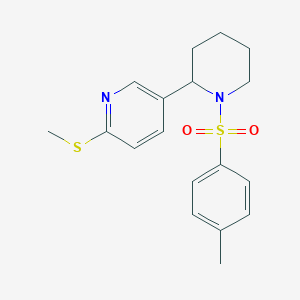
![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)
